3-Cyano-1,2,4-Triazole

Beschreibung

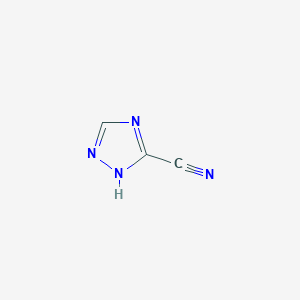

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-1,2,4-triazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQHFZFTGHNVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427509 | |

| Record name | 3-Cyano-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-10-9 | |

| Record name | 1H-1,2,4-Triazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-1,2,4-Triazole: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 3-Cyano-1,2,4-triazole, a key heterocyclic building block in pharmaceutical research and development. This document details its physicochemical characteristics, synthesis, and known biological activities, with a focus on its potential as a therapeutic agent.

Core Properties of this compound

This compound, also known as 1H-1,2,4-triazole-3-carbonitrile, is a white to off-white crystalline solid.[1][2] Its core structure, featuring a triazole ring substituted with a nitrile group, makes it a versatile intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral properties.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₄ | [1] |

| Molecular Weight | 94.07 g/mol | [1] |

| Melting Point | 185-187 °C | [1] |

| Boiling Point (Predicted) | 300.0 ± 25.0 °C | [1] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 6.82 ± 0.20 | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: A singlet in the downfield region corresponding to the C-H proton of the triazole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals corresponding to the two carbon atoms of the triazole ring and the carbon atom of the nitrile group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching of the aromatic ring, C≡N stretching of the nitrile group, and C=N and N-N stretching of the triazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the triazole ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehydration of 1,2,4-triazole-3-carboxamide. A detailed experimental protocol is provided below.

Reaction: Dehydration of 1,2,4-triazole-3-carboxamide to this compound.

Materials and Equipment:

-

1,2,4-triazole-3-carboxamide

-

Trifluoroacetic anhydride

-

Pyridine

-

1,4-Dioxane

-

500 mL jacketed flask

-

Mechanical stirrer

-

Temperature probe

-

Circulation bath

-

Nitrogen atmosphere setup

Procedure:

-

In a 500 mL jacketed flask equipped with a mechanical stirrer, a temperature probe, a circulation bath, and a positive nitrogen atmosphere, place 25.3 g (0.112 mole) of 1,2,4-triazole-3-carboxamide, 225 g of 1,4-dioxane, and 72.8 g (0.92 mole) of pyridine.

-

Chill the mixture to -6.8 °C using the circulation bath.

-

Slowly add 107.1 g (0.51 mole) of trifluoroacetic anhydride to the chilled mixture.

-

Maintain the reaction temperature between -1.3 °C and 25 °C and stir for 72 hours.

-

Monitor the reaction for completion.

-

Upon completion, the desired product, this compound, can be isolated and purified using standard techniques such as crystallization or chromatography. This method has been reported to yield up to 91.9% of the product.

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of cathepsin K, a cysteine protease predominantly involved in bone resorption.[3] This inhibitory activity suggests its potential as a therapeutic agent for diseases characterized by excessive bone loss, such as osteoporosis.

Cathepsin K Signaling Pathway in Osteoclasts

Cathepsin K is a key enzyme in osteoclasts, the cells responsible for bone degradation. Its expression and activity are tightly regulated by various signaling pathways. The diagram below illustrates a simplified overview of the RANKL-mediated signaling pathway leading to the expression and activity of cathepsin K in osteoclasts.

Caption: Simplified RANKL signaling pathway in osteoclasts.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry due to its versatile chemical nature and potential biological activity. Its role as a precursor in the synthesis of antiviral drugs and its inhibitory effect on cathepsin K highlight its importance in drug discovery and development. This guide provides foundational knowledge for researchers and scientists working with this compound, summarizing its core properties and providing detailed experimental protocols. Further investigation into its biological mechanisms and the acquisition of detailed spectroscopic data will be crucial for its future applications.

References

An In-depth Technical Guide to 3-Cyano-1,2,4-Triazole: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1,2,4-triazole, systematically known as 1H-1,2,4-triazole-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid triazole core, combined with the reactive cyano group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including antiviral and antifungal agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectral characteristics, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, with a nitrile (-C≡N) group substituted at the 3-position.

IUPAC Name: 1H-1,2,4-triazole-3-carbonitrile[1]

Synonyms: this compound, s-Triazole-3-carbonitrile

Chemical Formula: C₃H₂N₄

Physicochemical and Spectral Data

A summary of the key quantitative data for 1H-1,2,4-triazole-3-carbonitrile is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 94.07 g/mol | [2] |

| Melting Point | 185-187 °C | [2] |

| Boiling Point | 300.0 ± 25.0 °C (Predicted) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.82 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Appearance | Off-White to Beige Solid | [2] |

-

¹H NMR: A signal corresponding to the C-H proton of the triazole ring and a broad signal for the N-H proton.

-

¹³C NMR: Signals for the two carbon atoms in the triazole ring and a characteristic signal for the nitrile carbon.

-

IR Spectroscopy: A sharp absorption band around 2230-2260 cm⁻¹ characteristic of the C≡N stretching vibration, along with bands corresponding to N-H and C-H stretching and ring vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis of 1H-1,2,4-triazole-3-carbonitrile

The synthesis of 1H-1,2,4-triazole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of a suitable precursor. Below is a detailed protocol adapted from established synthetic routes for 1,2,4-triazoles.

Method 1: From 1,2,4-Triazole-3-carboxamide

This method involves the dehydration of 1,2,4-triazole-3-carboxamide to the corresponding nitrile.

Materials:

-

1,2,4-Triazole-3-carboxamide

-

Trifluoroacetic anhydride

-

Pyridine

-

1,4-Dioxane

Procedure:

-

In a suitable reaction vessel, suspend 1,2,4-triazole-3-carboxamide in 1,4-dioxane and pyridine.

-

Cool the mixture to a low temperature (e.g., -5 to 0 °C).

-

Slowly add trifluoroacetic anhydride to the cooled suspension with stirring, maintaining the temperature.

-

Allow the reaction to proceed at low temperature for several hours, followed by warming to room temperature and stirring until the reaction is complete (monitored by a suitable technique like TLC or HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the product. This may involve quenching the reaction, extraction, and purification by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 1H-1,2,4-triazole-3-carbonitrile from its carboxamide precursor.

Caption: Synthesis workflow for this compound.

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics, providing essential information on the chemical properties and synthesis of the versatile building block, this compound.

References

An In-depth Technical Guide to 3-Cyano-1,2,4-Triazole (CAS: 3641-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-1,2,4-triazole, with the CAS number 3641-10-9, is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and significant applications, particularly in the development of antiviral and anti-resorptive agents. Detailed experimental protocols, spectral data, and visualizations of key chemical transformations and biological pathways are presented to serve as a valuable resource for professionals in the field.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 3641-10-9 | |

| Molecular Formula | C₃H₂N₄ | [1] |

| Molecular Weight | 94.07 g/mol | [2] |

| Melting Point | 185-187 °C | [2] |

| Boiling Point (Predicted) | 300.0 ± 25.0 °C | [2] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [2] |

| Flash Point | 109.7 °C | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Appearance | White to brown solid | |

| Purity | ≥97% | |

| Storage Temperature | +4°C | |

| InChI Key | GUQHFZFTGHNVDG-UHFFFAOYSA-N |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | A signal corresponding to the C-H proton of the triazole ring, and a broad signal for the N-H proton. The chemical shift of the C-H proton is influenced by the electron-withdrawing cyano group. |

| ¹³C NMR | Signals for the two distinct carbon atoms of the triazole ring and a signal for the carbon of the cyano group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretch, C≡N (nitrile) stretch, and C=N and N-N stretches of the triazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acid-catalyzed ring closure of 1-cyanoformimidic acid hydrazide with triethyl orthoformate.[4]

Experimental Protocol

Materials:

-

1-Cyanoformimidic acid hydrazide

-

Triethyl orthoformate

-

Dioxane saturated with HCl gas

-

Toluene

-

Ethyl acetate

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 15.0 g (0.178 mol) of 1-cyanoformimidic acid hydrazide and 80.2 g (0.541 mol) of triethyl orthoformate.

-

Cool the reaction mixture to 0-5 °C using a cooling bath.

-

Add 4 g of a dioxane solution pre-saturated with HCl gas to the cooled mixture.

-

Maintain the reaction temperature at 0-5 °C with continuous stirring for 5 hours.

-

Allow the reaction to slowly warm to room temperature and continue stirring until the reaction is complete, as monitored by HPLC (residual 1-cyanoformimidic acid hydrazide < 0.5 area%).

-

Remove the excess triethyl orthoformate by distillation under reduced pressure to obtain the crude product.

-

Suspend the crude product in a solvent mixture of 248 g of toluene and 202 g of ethyl acetate.

-

Heat the suspension to 75-80 °C and filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to form a slurry.

-

Filter the slurry and wash the filter cake with 10 mL of toluene.

-

Dry the resulting solid to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.

Precursor to Antiviral Agents: The Synthesis of Ribavirin

This compound is a key starting material for the synthesis of Ribavirin, a broad-spectrum antiviral medication.[5] The synthesis involves the glycosylation of a triazole derivative with a protected ribofuranose, followed by deprotection and amidation. While the direct glycosylation of this compound can be challenging, a common route involves its conversion to a more reactive triazole derivative, such as a 3-carboxyester triazole, which is then coupled with a protected ribose derivative.

Caption: Key steps in the synthesis of Ribavirin from a this compound precursor.

Scaffold for Cathepsin K Inhibitors

Cathepsin K, a cysteine protease, is a validated target for the treatment of osteoporosis due to its central role in bone resorption.[6] The cyano group is a known "warhead" for covalent reversible inhibition of cysteine proteases. While specific cathepsin K inhibitors directly synthesized from this compound are not extensively detailed in the provided search results, the molecule serves as a valuable scaffold for the design of such inhibitors. The nitrile group can interact with the active site cysteine residue of Cathepsin K, leading to inhibition of its enzymatic activity.

The general mechanism of action for nitrile-based cathepsin K inhibitors involves the nucleophilic attack of the active site cysteine (Cys25) on the electrophilic carbon of the nitrile group. This forms a reversible covalent thioimidate adduct, thereby inactivating the enzyme.

Caption: Conceptual pathway of Cathepsin K inhibition by a nitrile-containing compound.

Biological Activity of 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antiviral, antifungal, antibacterial, and anticancer properties. The specific biological activity is highly dependent on the nature and position of the substituents on the triazole ring. For instance, certain 1,2,4-triazole derivatives have shown inhibitory activity against various cancer cell lines and viral strains.

| Compound/Derivative Class | Biological Activity | IC₅₀/EC₅₀ | Reference(s) |

| Novel Cathepsin K Inhibitor (A22) | Cathepsin K Inhibition | 0.44 µM | [6] |

| 1,2,4-Triazole-3-thiones | Antiviral (Influenza A H1N1) | Enantiomer-dependent activity | |

| Acetamide-substituted Doravirine analogs | Anti-HIV-1 | Comparable to Doravirine | |

| 1,2,4-Triazole-3-thione derivatives | Anticancer (Colon Carcinoma HCT-116) | 6.2 µM (for compound 47f) | [7] |

Experimental Protocols for Biological Assays

Cathepsin K Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general procedure for screening potential cathepsin K inhibitors.

Materials:

-

Purified human Cathepsin K

-

Cathepsin K reaction buffer

-

Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)

-

Test inhibitor (dissolved in DMSO)

-

Positive control inhibitor (e.g., FF-FMK)

-

96-well white flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Prepare the CTSK reaction buffer according to the manufacturer's instructions.

-

Prepare serial dilutions of the test inhibitor in the reaction buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Add the diluted test inhibitors and controls (enzyme control with buffer and DMSO, and a positive control inhibitor) to the wells of the 96-well plate.

-

Add the Cathepsin K enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) in a kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a fluorometric Cathepsin K inhibitor screening assay.

Safety Information

This compound is associated with the following risk and safety phrases:

-

R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[2]

-

R36/37/38: Irritating to eyes, respiratory system, and skin.[2]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[2]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry and drug development. Its utility as a precursor for the broad-spectrum antiviral agent Ribavirin and as a scaffold for the design of potent Cathepsin K inhibitors for osteoporosis highlights its significance. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their pursuit of novel therapeutics. Further exploration into the derivatization of this compound holds promise for the discovery of new and improved pharmacological agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. This compound(3641-10-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 3641-10-9 [chemicalbook.com]

- 5. news-medical.net [news-medical.net]

- 6. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Cyano-1,2,4-Triazole: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-1,2,4-triazole (also known as 1H-1,2,4-triazole-3-carbonitrile), a pivotal heterocyclic compound in medicinal chemistry. We delve into its historical discovery, key synthetic methodologies with detailed experimental protocols, and its physicochemical properties. A significant focus is placed on its critical role as a precursor to the broad-spectrum antiviral agent, Ribavirin. The guide elucidates the signaling pathways affected by Ribavirin, offering insights into its mechanism of action. All quantitative data is presented in structured tables, and complex processes are visualized through Graphviz diagrams, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.

Introduction and Historical Context

This compound (3-CNT) is a five-membered heterocyclic compound of significant interest in organic synthesis and drug discovery. Its structure, featuring a triazole ring and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, particularly nucleoside analogs.[1]

The first synthesis of 3-CNT is attributed to Cipens and Grinsteins in 1965, as cited in several patents and scientific articles. Their work, originally published in Latvijas PSR Zinatnu Akad. Vestis., Kim. Ser., laid the groundwork for the subsequent development of synthetic routes to this important intermediate. While the original publication is not readily accessible, its citation in key patents underscores its significance in the historical timeline of this compound.

The primary driver for the extensive study and production of this compound has been its role as a key intermediate in the synthesis of Ribavirin, a guanosine analog with broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[1]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 3641-10-9 | [1] |

| Molecular Formula | C₃H₂N₄ | [2] |

| Molecular Weight | 94.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 185-187 °C | [2] |

| Solubility | Soluble in DMSO and Methanol | |

| Purity | Typically >97% | [1] |

Note on Spectral Data: Despite extensive searches, specific experimental ¹H and ¹³C NMR chemical shift data for this compound could not be located in the available literature. Characterization of this compound would typically involve comparison to a known standard or full spectroscopic analysis (NMR, IR, MS) upon synthesis.

Key Synthetic Routes and Experimental Protocols

Several synthetic routes to this compound have been developed over the years. Below are two of the most significant methods with detailed experimental protocols.

Synthesis via Dehydration of 1,2,4-Triazole-3-carboxamide

This is a common and effective method for the synthesis of this compound. The overall workflow is depicted in the diagram below.

Experimental Protocol:

-

Materials: 1,2,4-Triazole-3-carboxamide (1 equivalent), Pyridine (8.2 equivalents), 1,4-Dioxane, Trifluoroacetic anhydride (4.5 equivalents).

-

Procedure:

-

In a 500 ml jacketed flask equipped with a mechanical stirrer, temperature probe, and under a positive nitrogen atmosphere, add 1,2,4-triazole-3-carboxamide (e.g., 25.3 g, 0.112 mol), 1,4-dioxane (225 g), and pyridine (72.8 g, 0.92 mol).

-

Cool the mixture to a temperature between -5 and 0 °C.

-

Slowly add trifluoroacetic anhydride (107.1 g, 0.51 mol) to the cooled mixture, maintaining the temperature below 25 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 72 hours.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

-

Expected Yield: ~92%

Synthesis from 1-Cyanoformimidic Acid Hydrazide

This method involves the cyclization of 1-cyanoformimidic acid hydrazide with triethyl orthoformate.

Experimental Protocol:

-

Materials: 1-Cyanoformimidic acid hydrazide (1 equivalent), Triethyl orthoformate (3 equivalents), Dioxane saturated with HCl gas.

-

Procedure:

-

In a 250 ml three-necked flask equipped with a mechanical stirrer and a cooling bath, add 1-cyanoformimidic acid hydrazide (e.g., 15.0 g, 0.178 mol) and triethyl orthoformate (80.2 g, 0.541 mol).

-

Cool the reaction mixture to 0-5 °C.

-

Add 4 g of a dioxane solution pre-saturated with HCl gas at once.

-

Maintain the reaction temperature at 0-5 °C with stirring for 5 hours.

-

Slowly warm the reaction to room temperature and continue stirring until the reaction is complete (monitored by HPLC).

-

Remove the excess triethyl orthoformate by distillation under reduced pressure to obtain the crude product.

-

Suspend the crude product in a mixture of toluene and ethyl acetate, heat to 75-80 °C, and filter to remove insoluble materials.

-

Concentrate the filtrate under reduced pressure, filter the resulting slurry, wash the filter cake with toluene, and dry to obtain this compound.

-

-

Expected Yield: ~60%

Application in Drug Development: The Synthesis of Ribavirin

The most prominent application of this compound is in the synthesis of Ribavirin. The process involves the glycosylation of the triazole ring followed by the conversion of the cyano group to a carboxamide.

Signaling Pathways and Mechanism of Action of Ribavirin

Ribavirin exerts its antiviral effects through a multi-faceted mechanism, primarily by disrupting viral replication and modulating the host immune response. As a guanosine analog, it interferes with viral RNA and DNA synthesis. The key mechanisms are outlined below.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which is a potent inhibitor of the host enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, ribavirin depletes the intracellular pool of GTP, which is essential for viral RNA and DNA synthesis, thereby hindering viral replication.

-

Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerase, directly interfering with the elongation of the viral genome.

-

Lethal Mutagenesis: RTP can also be incorporated into the replicating viral RNA, acting as a fraudulent nucleotide. This incorporation leads to an increase in mutations in the viral genome, a phenomenon known as "error catastrophe," which results in the production of non-viable viral particles.

-

Immunomodulation: Ribavirin has been shown to modulate the host's immune response, promoting a shift from a Th2 to a Th1 cytokine profile. This enhances the cell-mediated immune response, which is critical for clearing viral infections.

Conclusion

This compound is a compound of considerable historical and practical importance in the field of medicinal chemistry. Its discovery paved the way for the development of efficient synthetic routes to the vital antiviral drug, Ribavirin. Understanding its synthesis, properties, and the mechanism of action of its derivatives provides a solid foundation for researchers and professionals in drug development to explore new therapeutic agents based on the versatile 1,2,4-triazole scaffold. The methodologies and pathways detailed in this guide serve as a valuable technical resource for the scientific community.

References

Synthesis of 3-Cyano-1,2,4-Triazole from cyanoimidic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic route to 3-cyano-1,2,4-triazole, a valuable intermediate in the preparation of pharmaceutical compounds such as Ribavirin.[1] The focus of this document is the synthesis commencing from cyanoimidic acid hydrazide, detailing the necessary reagents, conditions, and expected outcomes.

Synthetic Pathway Overview

The synthesis of this compound from cyanoimidic acid hydrazide is achieved through an acid-catalyzed ring closure reaction. This process involves the reaction of 1-cyanoformimidic acid hydrazide with a one-carbon electrophile, such as triethyl orthoformate, which provides the necessary carbon atom to complete the triazole ring.[2]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the method described in U.S. Patent No. 4,522,587.[3]

Materials:

-

Cyanoimidic acid hydrazide

-

Triethyl orthoformate

-

Dioxane solution saturated with HCl gas

-

Toluene

-

Ethyl acetate

Equipment:

-

A 250 ml three-necked flask

-

Mechanical stirrer

-

Temperature probe

-

Cooling bath

-

Nitrogen protection device

-

Apparatus for distillation under reduced pressure

-

HPLC system for reaction monitoring

Procedure:

-

Reaction Setup: In a 250 ml three-necked flask equipped with a mechanical stirrer, temperature probe, cooling bath, and a nitrogen protection device, add 15.0 g (0.178 mol) of cyanoimidic acid hydrazide and 80.2 g (0.541 mol) of triethyl orthoformate.[3]

-

Initiation: Cool the reaction mixture to a temperature of 0-5 °C. Once cooled, add 4 g of a dioxane solution pre-saturated with HCl gas all at once.[3]

-

Reaction: Maintain the reaction temperature at 0-5 °C with continuous stirring for 5 hours.[3]

-

Monitoring and Completion: After 5 hours, allow the reaction to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by HPLC until the remaining cyanoimidic acid hydrazide is less than 0.5 area %.[3]

-

Work-up: Upon completion, remove the excess triethyl orthoformate by distillation under reduced pressure. This will yield the crude this compound.[3]

-

Purification: Suspend the crude product (approximately 12.3 g) in a solvent mixture of 248 g of toluene and 202 g of ethyl acetate. Heat the suspension to 75-80 °C and filter to remove any insoluble matter. Concentrate the filtrate under reduced pressure to obtain a slurry. Filter the slurry and wash the filter cake with 10 ml of toluene.[3]

-

Drying: Dry the final product to obtain this compound as a pale yellow solid.[3]

Data Presentation

The following table summarizes the quantitative data from the described synthesis.[3]

| Parameter | Value |

| Mass of Cyanoimidic Acid Hydrazide | 15.0 g |

| Moles of Cyanoimidic Acid Hydrazide | 0.178 mol |

| Mass of Triethyl Orthoformate | 80.2 g |

| Moles of Triethyl Orthoformate | 0.541 mol |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 5 hours at 0-5 °C, then continued at room temp. |

| Mass of Crude Product | 12.3 g |

| Purity of Crude Product (HPLC) | 76 area% |

| Mass of Final Product | 10.1 g |

| Final Yield | 60.2% |

| Final Purity (HPLC) | 98.7 area% |

Logical Workflow of Synthesis

The following diagram illustrates the logical steps from initiation to the final purified product.

References

Physical and chemical properties of 3-Cyano-1,2,4-Triazole

An In-depth Technical Guide to 3-Cyano-1,2,4-Triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 3641-10-9, is a pivotal heterocyclic organic compound. It serves as a versatile and highly valued building block in organic synthesis, particularly within the pharmaceutical industry. The significance of this compound lies in its structural framework, which features a triazole ring substituted with a nitrile group. This arrangement allows for diverse chemical modifications, enabling the synthesis of a wide spectrum of more complex molecules and active pharmaceutical ingredients (APIs). Notably, this compound is a key intermediate in the preparation of antiviral drugs, including Ribavirin, which is used in the treatment of Hepatitis C.[1] Its utility extends across various scientific disciplines, making a thorough understanding of its properties, synthesis, and reactivity essential for researchers in medicinal chemistry and drug development.

Physical and Chemical Properties

This compound is typically a white to off-white or beige crystalline solid or powder.[2][3][4] It is recognized for its role as a precursor in the synthesis of 1,2,4-triazole nucleosides.[5] The parent 1,2,4-triazole molecule is planar and aromatic, a stability conferred by the delocalization of π electrons within the ring.[6][7] The compound is amphoteric, capable of being both protonated and deprotonated in aqueous solutions.[7]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3641-10-9 | [3] |

| Molecular Formula | C₃H₂N₄ | [3][8] |

| Molecular Weight | 94.07 g/mol | [8] |

| Appearance | White to off-white/beige solid/powder | [3][4] |

| Melting Point | 185-187 °C | [2][3] |

| Boiling Point | 300.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 109.7 °C | [3] |

| Vapor Pressure | 0.00115 mmHg at 25°C | [3] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| IUPAC Name | 1H-1,2,4-triazole-3-carbonitrile | [4] |

| InChI Key | GUQHFZFTGHNVDG-UHFFFAOYSA-N | [4][9] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is significant for characterizing triazole compounds.[6] Key diagnostic absorption bands include those for N=N stretching (1570-1550 cm⁻¹) and C=N stretching (1600-1411 cm⁻¹).[6] A sharp and strong absorption band corresponding to the cyano group (C≡N) stretching is also expected.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR spectrum would show a signal for the C-H proton of the triazole ring, while the ¹³C NMR would display signals for the two distinct carbons of the triazole ring and the carbon of the nitrile group.[11]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[11] The predicted monoisotopic mass is 94.02795 Da.[9]

Experimental Protocols

Several synthetic routes for this compound have been developed. A common and convenient method involves the acid-catalyzed ring closure of 1-cyanoformimidic acid hydrazide.[5][12]

Synthesis from 1-Cyanoformimidic Acid Hydrazide

This protocol is based on the method described in U.S. Patent No. 4,522,587.[12]

Objective: To synthesize this compound via acid-catalyzed cyclization.

Materials:

-

1-Cyanoformimidic acid hydrazide (15.0 g, 0.178 mol)

-

Triethyl orthoformate (80.2 g, 0.541 mol)

-

Dioxane solution pre-saturated with HCl gas (4 g)

-

250 mL three-necked flask

-

Mechanical stirrer, temperature probe, cooling bath (ice-water), nitrogen protection device

Procedure:

-

Equip a 250 mL three-necked flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

-

Add 15.0 g (0.178 mol) of 1-cyanoformimidic acid hydrazide and 80.2 g (0.541 mol) of triethyl orthoformate to the flask.

-

Place the flask in a cooling bath and cool the reaction mixture to a temperature between 0-5 °C.

-

Once the target temperature is reached, add 4 g of the HCl-saturated dioxane solution to the mixture at once.

-

Maintain the reaction temperature at 0-5 °C with continuous stirring for 5 hours under a nitrogen atmosphere.

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Alternative Routes:

-

From 1,2,4-Triazole-3-Carboxamides: A reliable one-step method to convert 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles with high yields.[1]

-

From 3-Chloro-1,2,4-triazole: This method involves the reaction with sodium cyanide but suffers from drawbacks such as high reaction temperatures (150-160°C) and the formation of product mixtures that are difficult to separate.[1]

-

From Cyanogen: An early method involved the reaction of cyanogen with hydrazine, but this route is hampered by the high toxicity and lack of commercial availability of cyanogen, inconsistent yields, and laborious purification.[1][5]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

The 1,2,4-triazole nucleus is a core component in numerous therapeutically significant drugs, exhibiting a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[13][14]

-

Antiviral Intermediate: this compound is a crucial intermediate in the synthesis of antiviral agents.[2] Its most prominent application is in the manufacturing of Ribavirin, a broad-spectrum antiviral drug.[1]

-

Versatile Synthetic Building Block: The presence of both the triazole ring and the cyano group provides multiple reaction sites. The cyano group can be hydrolyzed, reduced, or reacted with organometallic reagents, while the triazole ring can undergo N-alkylation or other substitutions. This dual reactivity allows medicinal chemists to generate large libraries of novel compounds for biological screening.[2]

-

Research Applications: In research, it is used in studies of electrophilicity and the reactivity of nitrile-containing compounds to understand their mechanism-of-action.[12] Derivatives have also been investigated for their inhibitory effects on enzymes such as cathepsin K.[12]

Caption: Role of this compound in drug discovery.

Safety and Handling

According to available safety data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[3] It is also irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed, including the use of suitable protective clothing, gloves, and eye/face protection.[3] In case of contact with eyes, immediate rinsing with plenty of water and seeking medical advice is recommended.[3]

Conclusion

This compound is a compound of considerable importance in synthetic and medicinal chemistry.[2] Its well-defined physical and chemical properties, coupled with its versatile reactivity, establish it as a critical precursor for a wide array of heterocyclic compounds. For professionals in drug development, a comprehensive understanding of its synthesis and chemical behavior is fundamental to leveraging this key intermediate for the creation of novel and effective therapeutics. Its established role in the synthesis of important antiviral drugs underscores its continued relevance in the pharmaceutical landscape.

References

- 1. US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 3641-10-9 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. ijsr.net [ijsr.net]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. PubChemLite - this compound (C3H2N4) [pubchemlite.lcsb.uni.lu]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. This compound(3641-10-9) 1H NMR [m.chemicalbook.com]

- 12. This compound | 3641-10-9 [chemicalbook.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-1,2,4-Triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Cyano-1,2,4-Triazole, a key building block in pharmaceutical synthesis. The accurate determination of its molecular weight and melting point is critical for reaction stoichiometry, purity assessment, and process development in drug discovery and manufacturing.

Core Physicochemical Data

The essential quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units |

| Melting Point | 185 - 187[1] | °C |

| Molecular Weight | 94.07[1][2][3][4] / 94.08[5][6] | g/mol |

| Molecular Formula | C₃H₂N₄[1][3][5] | - |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the molecular weight and melting point of this compound.

Molecular Weight Determination (Theoretical Calculation)

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms.[2][4] For this compound (C₃H₂N₄), the calculation is as follows:

-

Identify the elements and the number of atoms of each:

-

Carbon (C): 3 atoms

-

Hydrogen (H): 2 atoms

-

Nitrogen (N): 4 atoms

-

-

Determine the atomic weight of each element from the periodic table:

-

Atomic weight of Carbon (C) ≈ 12.011 amu

-

Atomic weight of Hydrogen (H) ≈ 1.008 amu

-

Atomic weight of Nitrogen (N) ≈ 14.007 amu

-

-

Calculate the total mass for each element in the molecule:

-

Total mass of Carbon = 3 * 12.011 amu = 36.033 amu

-

Total mass of Hydrogen = 2 * 1.008 amu = 2.016 amu

-

Total mass of Nitrogen = 4 * 14.007 amu = 56.028 amu

-

-

Sum the masses to find the molecular weight:

-

Molecular Weight = 36.033 + 2.016 + 56.028 = 94.077 amu

-

The molecular weight is typically expressed in grams per mole ( g/mol ).

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of its purity and can be determined using a melting point apparatus.[5]

-

Sample Preparation:

-

A small amount of the dry, crystalline this compound is placed on a clean, dry watch glass.

-

The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube.

-

The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end of the capillary. The packed sample height should be approximately 1-2 mm.[5]

-

-

Measurement:

-

The prepared capillary tube is inserted into the heating block of a melting point apparatus.[3]

-

For an unknown sample, a rapid initial heating is performed to determine an approximate melting range.[5]

-

A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point.[7]

-

The heating rate is then slowed to approximately 1-2°C per minute as the expected melting point is approached.[3][5]

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For a pure compound, this range should be narrow, typically 0.5-1.0°C. A broad melting range often indicates the presence of impurities.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical relationship and workflow for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

References

- 1. prepchem.com [prepchem.com]

- 2. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. A Simple Note on the Calculations of Molecular Weight [unacademy.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Cyano-1,2,4-Triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Cyano-1,2,4-triazole (CAS Number: 3641-10-9). Due to the limited availability of specific, publicly accessible raw spectral data for this compound, this document outlines the expected spectroscopic features based on the known properties of the 1,2,4-triazole ring and the cyano functional group. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Compound Overview

This compound, with the chemical formula C₃H₂N₄, is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyano group.[1] This molecule serves as a valuable building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and theoretical spectroscopic data for this compound. It is important to note that these are predicted values based on the analysis of related structures and functional group correlations, as specific experimental data was not available in publicly accessible databases at the time of this compilation.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3150 - 3050 | Medium | Broad peak characteristic of the triazole ring N-H bond. |

| C-H Stretch | 3050 - 3000 | Weak | Aromatic C-H stretch from the triazole ring. |

| C≡N Stretch | 2240 - 2220 | Sharp, Strong | Characteristic absorption for a nitrile group. |

| C=N Stretch | 1650 - 1550 | Medium | Ring stretching vibrations of the 1,2,4-triazole. |

| N-H Bend | 1550 - 1450 | Medium | In-plane bending of the N-H bond. |

| C-H Bend | 1400 - 1200 | Medium-Weak | In-plane bending of the triazole ring C-H. |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) - Expected shifts in DMSO-d₆

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H5 | 8.5 - 9.5 | Singlet | 1H | The proton on the triazole ring, deshielded by the adjacent nitrogen atoms. |

| NH | 14.0 - 16.0 | Broad Singlet | 1H | The acidic proton on the nitrogen of the triazole ring, highly dependent on solvent and concentration. |

¹³C NMR (Carbon NMR) - Expected shifts in DMSO-d₆

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C5 | 140 - 150 | Carbon atom in the triazole ring bonded to hydrogen. |

| C3 | 130 - 140 | Carbon atom in the triazole ring bonded to the cyano group. |

| C≡N | 115 - 125 | Carbon of the cyano group. |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Ion | Notes |

| EI or ESI+ | 94.03 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion (Chemical Formula: C₃H₂N₄, Exact Mass: 94.0279). |

| EI | 67 | [M-HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation pathway for triazoles. |

| EI | 40 | [C₂H₂N]⁺ | Further fragmentation of the triazole ring. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the collected spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure and proton/carbon environments.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 100 MHz spectrometer, 1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

References

Tautomerism in 1,2,4-Triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The biological efficacy and physicochemical properties of these compounds are profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides a comprehensive technical overview of tautomerism in 1,2,4-triazole derivatives, presenting quantitative stability data, detailed experimental and computational protocols for characterization, and the implications of this isomerism in drug design and development.

Core Concepts of Tautomerism in 1,2,4-Triazole Systems

Prototropic tautomerism in 1,2,4-triazole compounds involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers.[3][4] This interconversion is rapid and influenced by various factors, including the nature of substituents, solvent polarity, temperature, and the physical state of the compound.[1]

Annular Tautomerism

The most common form of tautomerism in the 1,2,4-triazole ring is annular tautomerism, where a proton moves between the nitrogen atoms. For a monosubstituted or 3,5-disubstituted 1,2,4-triazole, three primary annular tautomers are possible, designated by the position of the mobile proton: 1H, 2H, and 4H.[1][5] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is experimentally and computationally shown to be the most stable form in the gas phase, crystalline state, and in solution.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilicity and Reactivity of Nitrile-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrile, or cyano, group (-C≡N) is a cornerstone of modern organic chemistry and medicinal chemistry, prized for its unique electronic properties and remarkable synthetic versatility. Structurally, the nitrile group is characterized by a linear geometry with a carbon and a nitrogen atom connected by a triple bond, both being sp-hybridized. This arrangement results in a highly polarized bond, rendering the carbon atom electrophilic and susceptible to a wide array of chemical transformations. Its presence in over 60 FDA-approved drugs underscores its significance as a critical pharmacophore.

This technical guide provides a comprehensive overview of the electrophilicity and reactivity of nitrile-containing compounds. It delves into the structural basis of their reactivity, quantitative assessment methods, key chemical transformations, and their pivotal roles in drug design and development. Detailed experimental protocols for common reactions and graphical workflows are provided to serve as a practical resource for professionals in the field.

Section 1: Electrophilicity of the Nitrile Group

The reactivity of the nitrile group is fundamentally governed by the electrophilic nature of the cyano-carbon. This electrophilicity arises from the strong polarization of the carbon-nitrogen triple bond, driven by the high electronegativity of nitrogen. A resonance structure can be drawn that places a formal positive charge on the carbon, further illustrating its electron-deficient character.

Factors Influencing Electrophilicity

The intrinsic electrophilicity of a nitrile can be significantly modulated by its molecular environment. The attachment of electron-withdrawing groups (EWGs) adjacent to the nitrile moiety enhances the partial positive charge on the carbon atom through inductive and resonance effects. This increased polarization lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C≡N bond, making it more susceptible to nucleophilic attack. Consequently, azanitriles and nitriles on electron-deficient heteroaromatic rings are among the most reactive covalent warheads.

Quantitative Assessment of Electrophilicity

Computational chemistry provides a powerful tool for quantifying the electrophilicity of nitrile compounds. A study assessing various nitrile-based inhibitors of the cysteine protease Cathepsin K demonstrated a strong correlation between the calculated reaction energies of nitriles with a model thiol (methanethiol) and their experimental reactivity with free cysteine. A more negative reaction energy indicates higher electrophilicity and a greater propensity for covalent bond formation. This approach allows for the in silico screening and ranking of nitrile warheads in the design of covalent inhibitors.

Data Presentation: Quantitative Electrophilicity of Nitriles

The following table summarizes the calculated reaction energies for the addition of methanethiol to various nitrile-containing compounds, providing a quantitative measure of their relative electrophilicity.

| Nitrile Class | Compound Example | Calculated Reaction Energy (kcal/mol) | Reactivity with Cysteine (% Adduct Formation) |

| Cyanamides | N-Cyano-piperidine | -17.6 | 100% |

| N-Cyano-N-methylaniline | -14.6 | 98% | |

| Aryl Nitriles | 2-Cyano-6-fluoropyridine | -8.7 | 29% |

| 2-Cyanopyridine | -6.7 | 12% | |

| Benzonitrile | -2.1 | <5% | |

| Aminoacetonitriles | N-Boc-aminoacetonitrile | -1.5 | <5% |

| Morpholino-acetonitrile | -1.2 | <5% |

Section 2: Key Reactions of Nitrile Compounds

The electrophilic carbon of the nitrile group is the focal point for a diverse range of chemical reactions, making nitriles invaluable synthetic intermediates.

Nucleophilic Addition Reactions

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield primary amides and subsequently carboxylic acids. The reaction is initiated by the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the cyano-carbon. Interestingly, the hydrolysis can often be selectively stopped at the amide stage, which suggests that primary amides are generally less electrophilic than their parent nitriles.

Reduction: The reduction of nitriles is a robust method for synthesizing primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) effect complete reduction of the triple bond. In contrast, using a milder, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup allows for the partial reduction and hydrolysis to an aldehyde.

Addition of Organometallic Reagents: Grignard reagents and organolithiums readily add to the electrophilic carbon of nitriles. The initial reaction forms an imine anion salt, which upon acidic hydrolysis, yields a ketone. This two-step process is a powerful method for carbon-carbon bond formation.

Cycloaddition Reactions

Nitriles are versatile partners in cycloaddition reactions, leading to the formation of important heterocyclic scaffolds. A prominent example is the [3+2] cycloaddition with azides, often catalyzed by zinc or other Lewis acids, which produces tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in pharmaceuticals.

The Pivotal Role of 3-Cyano-1,2,4-Triazole in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, applications, and significance of 3-Cyano-1,2,4-triazole as a crucial intermediate in the pharmaceutical industry. This versatile building block is integral to the development of a range of Active Pharmaceutical Ingredients (APIs), most notably in the antiviral and anticancer therapeutic areas. This document offers a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and derivatization, and quantitative data to support process optimization. Furthermore, it elucidates the mechanism of action of key APIs derived from this intermediate, supported by signaling pathway diagrams, to provide a complete picture for researchers and drug development professionals.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its utility as a versatile precursor for the synthesis of various pharmaceutical agents.[1] Its unique structural features, including the presence of a reactive nitrile group and a stable triazole ring, allow for diverse chemical modifications, making it a valuable starting material for the construction of complex molecular architectures.[1] This guide will delve into the critical role of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the production of the broad-spectrum antiviral agent, Ribavirin.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₄ | [2] |

| Molecular Weight | 94.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 178-182 °C | [2] |

| Solubility | Soluble in water and polar organic solvents | N/A |

| CAS Number | 3641-10-9 | [2] |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. Several synthetic routes have been reported, with a common method involving the dehydration of 1,2,4-triazole-3-carboxamide.

Experimental Protocol: Synthesis of this compound from 1,2,4-Triazole-3-carboxamide

This protocol describes a reliable, one-step method for the conversion of 1,2,4-triazole-3-carboxamide to this compound with high yields.[3]

Materials:

-

1,2,4-triazole-3-carboxamide

-

Trifluoroacetic anhydride

-

Pyridine

-

1,4-Dioxane

Procedure:

-

In a 500 mL jacketed flask equipped with a mechanical stirrer, temperature probe, and under a positive nitrogen atmosphere, add 1,2,4-triazole-3-carboxamide (25.3 g, 0.112 mol), 1,4-dioxane (225 g), and pyridine (72.8 g, 0.92 mol).

-

Cool the mixture to -6.8 °C.

-

Slowly add trifluoroacetic anhydride (107.1 g, 0.51 mol) to the mixture while maintaining the temperature between -1.3 °C and 25 °C.

-

Stir the reaction mixture for 72 hours.

-

Upon completion of the reaction, the product can be isolated and purified using standard laboratory techniques.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91.9% | [2] |

| Purity (HPLC) | >98% | [2] |

Application of this compound in the Synthesis of Ribavirin

One of the most significant applications of this compound is as a key precursor in the synthesis of Ribavirin, a potent antiviral drug effective against a broad range of RNA and DNA viruses. The synthesis involves the conversion of the cyano group to a carboxamide and subsequent glycosylation with a protected ribose derivative.

Conversion of this compound to 1,2,4-Triazole-3-carboxamide

The hydrolysis of the nitrile functional group in this compound to a carboxamide is a crucial step in the synthesis of Ribavirin.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Sulfuric acid

-

Water

Procedure:

-

To a solution of this compound in water, add concentrated sulfuric acid dropwise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 1,2,4-triazole-3-carboxamide.

Quantitative Data:

| Parameter | Value |

| Yield | Typically high, >90% |

| Purity | >98% after recrystallization |

Synthesis of Ribavirin via Glycosylation

The subsequent step involves the glycosylation of a triazole derivative with a protected ribose moiety. A common intermediate used is methyl 1,2,4-triazole-3-carboxylate, which can be synthesized from 1,2,4-triazole-3-carboxamide.

Experimental Protocol: Synthesis of Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate

This protocol details the glycosylation reaction, a key step in the formation of the Ribavirin backbone.

Materials:

-

Methyl 1,2,4-triazole-3-carboxylate

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

Hexamethyldisilazane (HMDS)

-

Tin(IV) chloride (SnCl₄)

-

Acetonitrile

Procedure:

-

Suspend methyl 1,2,4-triazole-3-carboxylate in excess HMDS and reflux for 1 hour under anhydrous conditions.

-

After cooling, remove the excess HMDS under reduced pressure.

-

To the residue, add anhydrous acetonitrile, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, and SnCl₄.

-

Reflux the reaction mixture until the starting ester is consumed (monitored by TLC).

-

Pour the reaction mixture into a saturated sodium bicarbonate solution and filter the precipitate.

-

The filtrate is then extracted, and the product is purified by chromatography.

Experimental Protocol: Ammonolysis to Ribavirin

The final step is the conversion of the acetyl-protected, esterified intermediate to Ribavirin.

Materials:

-

Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate

-

Methanolic ammonia

Procedure:

-

Dissolve the starting material in a saturated solution of ammonia in methanol.

-

Stir the solution at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield pure Ribavirin.

Quantitative Data for Ribavirin Synthesis:

| Step | Starting Material | Product | Yield | Purity | Reference |

| Glycosylation | Methyl 1,2,4-triazole-3-carboxylate | Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate | ~70% | >95% | [1] |

| Ammonolysis | Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate | Ribavirin | >90% | >99% | [1] |

Other Pharmaceutical Applications

The utility of this compound extends beyond Ribavirin. Its derivatives are being investigated for a range of therapeutic applications.

-

Antifungal Agents: The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs.[4][5] Modifications of the 3-cyano group can lead to novel antifungal candidates.

-

Anticancer Agents: Various derivatives of 1,2,4-triazole have demonstrated significant antiproliferative activity against several cancer cell lines.[6][7][8] The cyano group can be transformed into other functional groups to explore structure-activity relationships for the development of new anticancer drugs.

Mechanism of Action of Ribavirin: A Case Study

Understanding the mechanism of action of the final API provides crucial context for the importance of the intermediate. Ribavirin exerts its antiviral effects through multiple pathways.

Ribavirin's Multi-faceted Antiviral Mechanism

-

Inhibition of Viral RNA Polymerase: Ribavirin triphosphate, the active form of the drug, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

-

Lethal Mutagenesis: Incorporation of Ribavirin triphosphate into the viral genome induces mutations, leading to the production of non-viable viral particles.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits IMPDH, an enzyme crucial for the synthesis of guanosine triphosphate (GTP), thereby depleting the intracellular pool of GTP required for viral replication.

-

Immunomodulation: Ribavirin can modulate the host immune response, promoting a T-helper type 1 (Th1) response, which is more effective at clearing viral infections.

Signaling Pathway Diagram

Caption: Mechanism of action of Ribavirin.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

Caption: General workflow for API synthesis.

Conclusion

This compound is a cornerstone intermediate in the synthesis of several important pharmaceutical compounds. Its versatile reactivity and the biological significance of its derivatives underscore its importance in drug discovery and development. This guide has provided a detailed overview of its synthesis, applications, and the mechanistic insights into the action of its key derivative, Ribavirin. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to utilize this important building block in their synthetic endeavors. Further exploration of the derivatization of this compound holds significant promise for the discovery of novel therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles - Google Patents [patents.google.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 8. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Cyano-1,2,4-Triazole: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Cyano-1,2,4-Triazole, a key intermediate in the preparation of various pharmaceutical compounds, notably antiviral agents such as Ribavirin.[1] The significance of this compound lies in its versatile heterocyclic structure, which allows for further chemical modifications to create more complex active pharmaceutical ingredients.[2]

Overview of the Synthesis

The described method outlines the acid-catalyzed cyclization of 1-cyanoformimidic acid hydrazide (cyanoimidic acid hydrazide) with triethyl orthoformate. This approach provides a reliable route to this compound.[3][4][5]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Cyanoimidic Acid Hydrazide | 15.0 g (0.178 mol) | [4][5] |

| Triethyl Orthoformate | 80.2 g (0.541 mol) | [4][5] |

| HCl in Dioxane | 4 g of a pre-saturated solution | [4][5] |

| Reaction Conditions | ||

| Temperature | 0-5 °C | [4][5] |

| Reaction Time | 5 hours | [4][5] |

| Product Characterization | ||

| Chemical Formula | C₃H₂N₄ | [2] |

| Molecular Weight | 94.07 g/mol | [2] |

| Melting Point | 185-187 °C | [2] |

| Appearance | Pale yellow solid | [5] |

| Yield and Purity | ||

| Yield | 60.2% | [5] |

| HPLC Purity | 98.7 area% | [5] |

Experimental Protocol

This protocol is based on the method described in U.S. Patent No. 4,522,587.[4][5]

Materials:

-

Cyanoimidic acid hydrazide (15.0 g, 0.178 mol)

-

Triethyl orthoformate (80.2 g, 0.541 mol)

-

Dioxane solution pre-saturated with HCl gas (4 g)

-

Toluene

-

Ethyl acetate

-

250 ml three-necked flask

-

Mechanical stirrer

-

Temperature probe

-

Cooling bath

-

Nitrogen protection device

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 ml three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen protection device, add 15.0 g (0.178 mol) of cyanoimidic acid hydrazide and 80.2 g (0.541 mol) of triethyl orthoformate.[4][5]

-

Reaction Initiation: Cool the reaction mixture to 0-5 °C using a cooling bath. Once the desired temperature is reached, add 4 g of the dioxane solution pre-saturated with HCl gas all at once.[4][5]

-

Reaction Progression: Maintain the reaction temperature at 0-5 °C with continuous stirring for 5 hours.[4][5]

-

Reaction Monitoring: After 5 hours, slowly warm the reaction mixture to room temperature and continue stirring. The reaction progress should be monitored by HPLC until the area percentage of the remaining cyanoimidic acid hydrazide is less than 0.5%.[5]

-

Work-up and Isolation: Upon completion of the reaction, remove the excess triethyl orthoformate by distillation under reduced pressure. This will yield the crude this compound.[5]

-

Purification:

-

Suspend the crude product in a solvent mixture of 248 g of toluene and 202 g of ethyl acetate.

-

Heat the suspension to 75-80 °C and filter to remove any insoluble matter.

-

Concentrate the filtrate under reduced pressure to obtain a slurry.

-

Filter the slurry and wash the filter cake with 10 ml of toluene.

-

Dry the collected solid to obtain 10.1 g of this compound as a pale yellow solid.[5]

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Cyano-1,2,4-Triazole

For Researchers, Scientists, and Drug Development Professionals